rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis
CAS No.: 1909288-57-8
Cat. No.: VC7351754
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69
* For research use only. Not for human or veterinary use.
![rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis - 1909288-57-8](/images/structure/VC7351754.png)
CAS No. | 1909288-57-8 |
---|---|
Molecular Formula | C8H18ClNO |
Molecular Weight | 179.69 |
IUPAC Name | [(2S,3S)-3-propan-2-yloxolan-2-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m0./s1 |
Standard InChI Key | RLQOIYORMFZOIG-KZYPOYLOSA-N |
SMILES | CC(C)C1CCOC1CN.Cl |
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis, is a chiral compound belonging to the oxolane derivatives category. It is recognized for its unique stereochemistry and potential applications in medicinal chemistry and organic synthesis. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This property significantly influences its biological activity and chemical reactivity.
Synthesis and Preparation
The synthesis of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride typically involves the reaction of (2R,3R)-3-(propan-2-yl)oxirane with methanamine in the presence of hydrochloric acid. The reaction conditions are crucial for optimizing yield and purity. In industrial settings, large-scale chemical reactors are used, and the product is purified using techniques such as crystallization or distillation.
Types of Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and halogens or nucleophiles for substitution.
Applications
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride is utilized in various fields of scientific research, including chemistry, biology, and medicine. It serves as a building block in organic synthesis and is studied for its potential biological activities and interactions with biomolecules.
Biological Activity and Potential Therapeutic Applications
The mechanism of action for rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound's stereochemistry is critical for its binding affinity to these targets, which can modulate various biochemical pathways, potentially leading to therapeutic effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume